propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a Z-configuration methylidene group bridging a benzodioxin moiety and a 3-oxo-benzofuran core. The compound features a 6-chloro-substituted benzodioxin ring, an isopropyl ester group, and an ether-linked acetate side chain. Its molecular complexity arises from the conjugated system formed by the benzodioxin and benzofuran rings, which may influence electronic properties, solubility, and biological interactions .
Key structural attributes:
- Z-configuration methylidene: Critical for maintaining planar geometry and π-conjugation across the benzofuran-benzodioxin system.
- Isopropyl ester: Enhances lipophilicity, affecting bioavailability and membrane permeability.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-12(2)29-20(24)10-27-16-3-4-17-18(8-16)30-19(21(17)25)7-13-5-15(23)6-14-9-26-11-28-22(13)14/h3-8,12H,9-11H2,1-2H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYXEZKQXXMJBI-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzodioxin and benzofuran rings, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and waste management are also important considerations in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound belongs to a family of benzofuran derivatives with substituted benzylidene or arylidene groups at the C2 position. Below is a comparative analysis of structurally related analogs:
*Estimated based on structural similarity; †Predicted using analogous compounds.
Physicochemical Properties
- Lipophilicity (XLogP3) : The target compound’s chloro-benzodioxin group likely increases hydrophobicity compared to the methoxy analog (XLogP3 4.3) but less than the tert-butyl derivative (XLogP3 5.2) .
- Hydrogen Bonding : With seven hydrogen bond acceptors, the target compound may exhibit stronger polar interactions than analogs with fewer acceptors (e.g., 5 in ), influencing solubility and target binding.
- Molecular Weight : Higher molecular weight (~428.8) compared to most analogs may limit oral bioavailability but enhance protein-binding efficiency.
Crystallographic and Computational Studies
Tools like SHELX () and ORTEP () are critical for resolving the Z-configuration and verifying stereochemistry . Computational modeling (e.g., topological polar surface area, complexity metrics in and ) supports the prediction of solubility and reactivity .
Biological Activity
Propan-2-yl 2-{[(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (commonly referred to as compound A) is a complex organic molecule featuring a unique combination of structural elements including a propan-2-yl group, a benzofuran moiety, and a chlorinated benzodioxin derivative. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of compound A can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Benzodioxin Ring | Provides unique reactivity and potential biological activity. |
| Benzofuran Moiety | Contributes to the compound's pharmacological properties. |
| Chloro Substituent | Enhances biological activity and stability. |
Anticancer Potential
Research suggests that compounds structurally similar to compound A exhibit significant anticancer properties. Specifically, studies have indicated that derivatives with similar moieties demonstrate selective cytotoxicity against various cancer cell lines. For instance:
- Colorectal Adenocarcinoma (HCT116) : Compound A's structural analogs have shown IC50 values around 10 μM, indicating effective inhibition of cancer cell growth without affecting normal fibroblasts significantly (IC50 > 25 μM) .
- Breast Carcinoma (MDA-MB231) : Similar compounds have demonstrated moderate cytotoxicity with IC50 values ranging from 1.57 μM to 43.6 μM across different studies .
The mechanism of action for compound A likely involves interaction with specific molecular targets such as enzymes or receptors that modulate cellular pathways leading to apoptosis or cell cycle arrest. Detailed molecular docking studies suggest that the compound may bind to active sites of critical proteins involved in tumor progression.
Interaction Studies
Interaction studies are essential for elucidating the biological activity of compound A. The following interactions have been noted:
- Enzyme Inhibition : Compounds similar to A have been shown to inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : Potential modulation of growth factor receptors could explain the observed anticancer effects.
Comparative Biological Activity
A comparative analysis of similar compounds provides insights into the unique properties of compound A:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Chloro-benzofuran | Chloro-substituted benzofuran core | Antitumor activity |
| 4-(Propan-2-yloxy)benzodioxin | Dioxin structure with different substituents | Antibacterial properties |
| 3-Oxo-benzofuran | Lacks chlorinated dioxin component | Antioxidant effects |
The combination of both benzodioxin and benzofuran rings in compound A may enhance its biological activities compared to simpler analogs.
Case Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of compound A demonstrated significant cytotoxic effects on breast and colorectal cancer cell lines. The results indicated that modifications in the substituents led to variations in potency, emphasizing the importance of structural optimization in drug design.
Case Study 2: Mechanistic Insights
Research involving molecular docking simulations revealed that the chloro substituent plays a critical role in binding affinity towards target proteins, enhancing the overall biological activity of compound A compared to its non-chlorinated counterparts.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher Z-isomer selectivity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Knoevenagel condensation : Reacting a substituted benzofuran-3-one with 6-chloro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde under acidic or basic catalysis to form the Z-configured benzylidene intermediate .
Esterification : Coupling the intermediate with propan-2-yl bromoacetate using a base (e.g., K₂CO₃) in aprotic solvents like DMF .
- Optimization : Use polar solvents (e.g., ethanol) and catalysts like piperidine to enhance Z-selectivity. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The coupling constant (J) of the benzylidene proton (δ 7.8–8.2 ppm) typically ranges between 10–12 Hz for the Z-isomer due to transannular coupling .
- X-ray crystallography : Resolves stereochemistry unambiguously (e.g., monoclinic crystal system, space group P21/n) .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and benzofuran ketone (C=O) at ~1680 cm⁻¹ .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Anti-inflammatory : Measure inhibition of COX-2 enzyme activity using ELISA or fluorescence polarization assays .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antioxidant : Assess DPPH radical scavenging activity at 517 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace chloro with methoxy on benzodioxin; vary ester alkyl groups) .
- Bioactivity comparison :
| Substituent Modification | Observed Activity (IC₅₀, μM) | Key SAR Insight |
|---|---|---|
| 6-Cl on benzodioxin | 2.1 (COX-2 inhibition) | Electrophilic Cl enhances target binding |
| Propan-2-yl vs. ethyl ester | 5.8 vs. 8.3 (MCF-7) | Bulkier esters reduce cell permeability |
- Statistical analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize solvents, catalysts, and purification protocols (e.g., HPLC vs. column chromatography) .
- Meta-analysis : Compare bioassay conditions (e.g., cell line passage number, serum concentration) to identify confounding variables .
- Advanced characterization : Use high-resolution mass spectrometry (HRMS) to confirm purity and rule out byproducts .
Q. Which computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) crystal structures. Prioritize poses with hydrogen bonds to benzodioxin oxygen atoms .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in aqueous solution .
Q. How can reaction conditions be systematically optimized using design of experiments (DOE)?
- Methodological Answer :
- Variables : Test temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) .
- Response surface methodology (RSM) : Model yield vs. variables to identify optimal conditions (e.g., 80°C, 15 mol% piperidine, DMF) .
Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?
- Methodological Answer :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS:
- Major degradation product : Hydrolysis of ester to carboxylic acid (m/z shift +16) .
- Stabilization : Use lyophilization for storage and add antioxidants (e.g., BHT) to formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
